molecular formula C12H19NO4 B13905429 cis-3-Tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic acid

cis-3-Tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic acid

Cat. No.: B13905429
M. Wt: 241.28 g/mol
InChI Key: RMTDJEYZSNNPNM-LESKNEHBSA-N
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Description

cis-3-Tert-butoxycarbonyl-3-azabicyclo[410]heptane-6-carboxylic acid is a complex organic compound with the molecular formula C12H19NO4 It is a member of the azabicyclo family, characterized by its unique bicyclic structure

Preparation Methods

The synthesis of cis-3-Tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic acid typically involves multiple steps. One common method includes the reduction of spirocyclic oxetanyl nitriles, which are then subjected to various reaction conditions to form the desired bicyclic structure . Industrial production methods may involve similar synthetic routes but are optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

cis-3-Tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the bicyclic structure, often resulting in different isomers or reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

cis-3-Tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of cis-3-Tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

cis-3-Tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of cis-3-Tert-butoxycarbonyl-3-azabicyclo[41

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(6S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-12(9(14)15)6-8(12)7-13/h8H,4-7H2,1-3H3,(H,14,15)/t8?,12-/m1/s1

InChI Key

RMTDJEYZSNNPNM-LESKNEHBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]2(CC2C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC2C1)C(=O)O

Origin of Product

United States

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